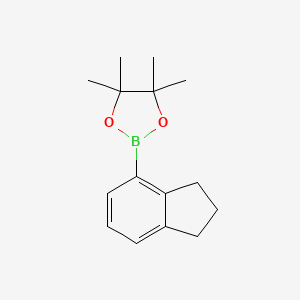

![molecular formula C7H7BrClN3 B571979 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride CAS No. 1260381-81-4](/img/structure/B571979.png)

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

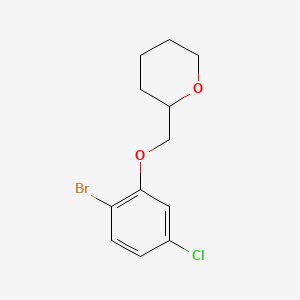

“6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride” is a chemical compound with the empirical formula C7H5BrN2 . It has a molecular weight of 197.03 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride” can be represented by the SMILES stringBrc1cnc2cc[nH]c2c1 . The InChI key for this compound is OJFFFCVPCVATIV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride” is a solid . It has a molecular weight of 197.03 . The compound does not have a flash point .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride serves as a precursor in various chemical syntheses and functionalization processes. The compound is instrumental in constructing complex molecular structures, particularly in the realm of heterocyclic chemistry. For example, reactions catalyzed by palladium compounds have shown that 3-bromo or 3-iodo derivatives of similar structures can be condensed with terminal alkynes to yield alkynyl derivatives. These derivatives can further undergo reactions to form diverse heterocyclic systems, such as pyrrolo[3,2-c]cinnolines and pyrazolo[4,3-c]cinnolines, through interactions with amines and hydrazines (Ames & Bull, 1982). Similarly, functionalization studies of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have introduced amino groups at the 6-position, leading to the creation of multidentate agents and podant-type compounds, demonstrating the versatility of bromo derivatives in synthesizing functionally diverse molecules (Minakata et al., 1992).

Heterocyclic Compound Synthesis

The bromo derivatives similar to 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride are key in synthesizing a wide array of heterocyclic compounds. For instance, the synthesis of new polyheterocyclic ring systems derived from related compounds has been explored, yielding derivatives with potential antibacterial properties. Such compounds are synthesized through reactions with various nucleophiles, demonstrating the compound's utility in generating biologically relevant heterocycles (Abdel‐Latif et al., 2019). Moreover, studies have shown that sterically hindered primary amines can be synthesized from related structures, indicating the potential for creating complex molecules with unique properties (Jirkovsky et al., 1991).

Asymmetric Synthesis and Coordination Chemistry

The structural features of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride facilitate asymmetric synthesis and coordination chemistry applications. For example, the synthesis of tripodal ligands featuring asymmetric and sterically hindered structures from related bromo pyridyl derivatives has been demonstrated. These ligands, when complexed with metals like FeCl2, exhibit unique coordination geometries, underscoring the compound's role in developing new materials with potential applications in catalysis and material science (Benhamou et al., 2011).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c8-4-1-6-7(11-2-4)5(9)3-10-6;/h1-3,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLRILZNJQHJTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743237 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride | |

CAS RN |

1260381-81-4 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

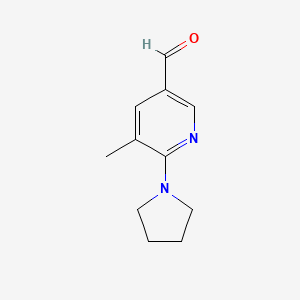

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)

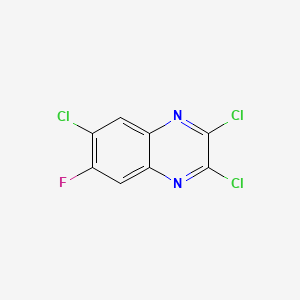

![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)

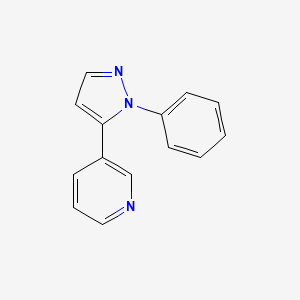

![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)